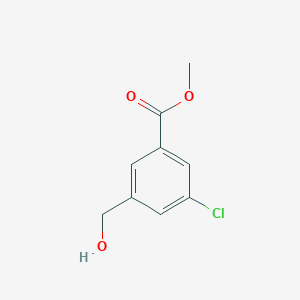

Methyl 3-chloro-5-(hydroxymethyl)benzoate

Description

Properties

IUPAC Name |

methyl 3-chloro-5-(hydroxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNLMDHBNUIUHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001271286 | |

| Record name | Methyl 3-chloro-5-(hydroxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001271286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153203-58-8 | |

| Record name | Methyl 3-chloro-5-(hydroxymethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153203-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-chloro-5-(hydroxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001271286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 3-chloro-5-(hydroxymethyl)benzoate is a compound of interest in various fields, including medicinal chemistry and biochemistry. Its biological activity has been studied for potential applications in pharmacology, particularly due to its interactions with specific biochemical pathways and receptors.

This compound is characterized by its molecular formula and a molecular weight of approximately 202.63 g/mol. The compound features a chloromethyl group, which is known to enhance its reactivity, particularly in forming covalent bonds with nucleophilic sites on proteins.

The primary mechanism of action for this compound involves its interaction with the lactate receptor GPR81. As a selective agonist for this receptor, it influences several biochemical pathways:

- Regulation of Lipolysis : Activation of GPR81 leads to a decrease in triglyceride lipolysis, affecting fat metabolism and energy homeostasis.

- Cellular Effects : The compound modulates cell function through its receptor activity, which may have implications for metabolic diseases.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of benzoic acid can possess antimicrobial effects, suggesting that this compound may contribute to the development of antimicrobial agents.

- Anti-inflammatory Effects : The modulation of inflammatory pathways through GPR81 activation may position this compound as a candidate for anti-inflammatory therapies.

Study on GPR81 Agonism

A study published in Chemical and Pharmaceutical Bulletin highlighted the role of GPR81 agonists in metabolic regulation. This compound was shown to effectively activate this receptor, leading to significant changes in lipid metabolism (Table 1).

| Study | Findings |

|---|---|

| Chemical and Pharmaceutical Bulletin (1975) | Demonstrated that GPR81 activation by this compound decreases triglyceride levels in adipocytes. |

Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial potential of benzoic acid derivatives, including this compound. The results indicated notable activity against various bacterial strains, suggesting its utility in pharmaceutical formulations (Table 2).

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good solubility in organic solvents like DMSO, which facilitates its use in laboratory settings. However, further studies are needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of methyl 3-chloro-5-(hydroxymethyl)benzoate, a comparative analysis with structurally analogous benzoate esters is provided below.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Position and Reactivity

- The chlorine atom at C3 in this compound enhances electrophilic aromatic substitution reactivity compared to methyl 2-chlorobenzoate, where steric hindrance at C2 limits accessibility .

- The hydroxymethyl group at C5 distinguishes it from methyl 3-methoxybenzoate. While methoxy groups stabilize via resonance, hydroxymethyl allows for hydrogen bonding and further oxidation (e.g., to formyl groups) .

Biological Activity

- Unlike methyl 2,4-dihydroxy-6-methyl benzoate, which inhibits α-glucosidase (IC₅₀ ~20 μM) , this compound lacks direct bioactivity but serves as a precursor for bioactive purine derivatives (e.g., compound 33 in YTHDC1 ligand synthesis) .

Synthetic Utility

- This compound’s hydroxymethyl group enables alkylation reactions (e.g., N9-alkylation of purines) , whereas methyl 3-chloro-5-formylbenzoate is more suited for Schiff base formation or nucleophilic additions .

- Compared to herbicidal analogs like methyl 4-(trifluoromethyl-pyridinyl)benzoate , the target compound’s applications are more aligned with pharmaceutical R&D.

Physicochemical Properties Solubility: The hydroxymethyl group improves aqueous solubility relative to non-polar derivatives like methyl 2-chlorobenzoate. However, it remains less soluble than hydroxyl-rich analogs (e.g., methyl 2,4-dihydroxybenzoates) . Stability: The chlorine substituent increases stability against metabolic degradation compared to methoxy or methyl groups .

Preparation Methods

Table 1: Summary of synthesis conditions and product purity for 3-chloromethyl benzoic acid intermediates.

This data demonstrates high purity (85.2–92.3%) and yield under varied Lewis acid catalysts and solvents, confirming the robustness of the method.

Conversion to this compound

Following the synthesis of 3-chloromethyl benzoic acid or its methyl ester, hydroxymethylation at the 5-position is performed, typically via controlled hydroxymethylation reactions. Although explicit detailed protocols for this step are less documented in the available literature, standard methods involve:

- Use of formaldehyde sources under mild basic or acidic conditions.

- Selective protection/deprotection steps if necessary.

- Purification by crystallization or chromatography to ensure high purity.

Preparation of Stock Solutions for Research and Application

For practical laboratory or in vivo applications, this compound is prepared as stock solutions at defined molarities. A reliable preparation table is as follows:

| Amount of Compound | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |

|---|---|---|---|

| 1 mg | 4.9845 | 0.9969 | 0.4985 |

| 5 mg | 24.9227 | 4.9845 | 2.4923 |

| 10 mg | 49.8455 | 9.9691 | 4.9845 |

Table 2: Stock solution preparation volumes for this compound at various concentrations.

Stock solutions are typically prepared in dimethyl sulfoxide (DMSO), with further dilution into solvents such as PEG300, Tween 80, corn oil, or water for in vivo formulations. The preparation involves stepwise addition and mixing to maintain solution clarity and stability.

Analytical and Purity Considerations

- High-performance liquid chromatography (HPLC) is the standard analytical technique used to quantify the purity of intermediates and final products.

- Purity levels above 85% for 3-chloromethyl benzoic acid intermediates are routinely achieved with the described synthetic methods.

- By-products such as phenylformic acid are monitored and minimized through optimized reaction conditions.

Summary of Advantages of the One-Step Lewis Acid Catalyzed Method

- Simplicity: Single-step synthesis from readily available benzoyl chloride and paraformaldehyde.

- Safety: Avoids hazardous chlorine gas and complex oxidation steps.

- High Yield and Purity: Product purity typically exceeds 85% with yields improved by optimized catalyst and solvent choices.

- Cost-Effectiveness: Uses inexpensive raw materials and minimal catalyst loading.

- Environmental Friendliness: Reduced waste and easier purification.

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 3-chloro-5-(hydroxymethyl)benzoate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via esterification of 3-chloro-5-(hydroxymethyl)benzoic acid using methanol under acidic catalysis. Optimization involves controlling reaction temperature (typically 60–80°C) and monitoring progress via TLC or HPLC. Evidence from building-block catalogs highlights the use of brominated analogs (e.g., methyl 3-bromo-5-(hydroxymethyl)benzoate) with >98% purity under inert atmospheres, suggesting the importance of moisture-sensitive handling for halogenated intermediates . For hydroxymethyl-substituted esters, protecting group strategies (e.g., silylation) may stabilize reactive sites during synthesis .

Q. Table 1: Example Reaction Conditions

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 60–80°C | |

| Catalyst | H₂SO₄ or p-TsOH | |

| Purification | Column chromatography |

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) or GC-MS for volatile derivatives.

- Structural Confirmation :

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) at m/z 216.6 (C₉H₉ClO₃).

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Engineering Controls : Use fume hoods to minimize inhalation risks, as recommended for methyl benzoate derivatives .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Emergency Measures : Provide eye wash stations and emergency showers, as per hazardous material guidelines .

- Waste Disposal : Deactivate halogenated waste via alkaline hydrolysis before disposal.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Collaborate with crystallography databases (e.g., Cambridge Crystallographic Data Centre, CCDC) to access deposition protocols . For hydroxymethyl-substituted aromatics, hydrogen-bonding networks often stabilize crystal packing. Prepare crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures) .

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

Methodological Answer:

- Acidic Hydrolysis : The ester group undergoes cleavage to form 3-chloro-5-(hydroxymethyl)benzoic acid. Monitor degradation via pH-controlled kinetics (e.g., 0.1–2 M HCl at 25–50°C) using UV-Vis or NMR .

- Base Stability : The hydroxymethyl group may oxidize under basic conditions. Use antioxidants (e.g., BHT) or inert atmospheres to suppress degradation .

Q. Table 2: Degradation Pathways

| Condition | Major Product | Analytical Tool |

|---|---|---|

| Acidic | 3-Chloro-5-(hydroxymethyl)benzoic acid | HPLC |

| Basic | Oxidized quinone derivatives | LC-MS |

Q. How does the hydroxymethyl substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The hydroxymethyl group can act as a directing group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Protect the hydroxyl moiety with TMSCl or acetyl chloride to prevent side reactions. For example, bromination at the 5-position (using NBS) enables aryl-aryl bond formation . Compare reactivity with non-hydroxylated analogs (e.g., methyl 3-chlorobenzoate) to quantify substituent effects .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer:

- Antibacterial Screening : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, following protocols from studies on chlorinated benzoates .

- Enzyme Inhibition : Test against target enzymes (e.g., hydrolases) via fluorescence-based kinetic assays. Derivatives with electron-withdrawing groups (e.g., -Cl) often enhance binding affinity .

Q. How can computational modeling predict the physicochemical properties of this compound?

Methodological Answer:

- LogP Calculation : Use software like ChemAxon or Schrödinger to estimate hydrophobicity. Compare with experimental HPLC-derived logP values .

- pKa Prediction : The hydroxymethyl group has a pKa ~15–16 (weaker acid than phenolic -OH). Employ DFT calculations (e.g., Gaussian) to model protonation states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.